An In-depth Technical Guide to the Chemical Properties of 2-Ethylquinazolin-4(1H)-one
An In-depth Technical Guide to the Chemical Properties of 2-Ethylquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of 2-Ethylquinazolin-4(1H)-one, with a focus on data and experimental protocols relevant to researchers in drug discovery and development.
Chemical and Physical Properties
Quantitative data for 2-Ethylquinazolin-4(1H)-one is summarized in the table below. It is important to note that while some data is available for closely related analogs, specific experimental values for 2-Ethylquinazolin-4(1H)-one are not widely reported in publicly available literature. The data presented here is a combination of reported values for analogous compounds and predicted data.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₀N₂O | - |
| Molecular Weight | 174.20 g/mol | - |
| Appearance | White to off-white crystalline solid (Expected) | Inferred from analogs[1] |
| Melting Point | 238-242 °C (for 2-methyl analog) | [2] |
| Boiling Point | Not available | - |
| pKa | Not available | - |
| Solubility | Expected to be soluble in organic solvents like ethanol and DMSO; limited solubility in water. | Inferred from analogs[1] |
Spectroscopic Data (Reference Data for Quinazolinone Core):
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¹H NMR: Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The ethyl group protons would be expected to show a quartet and a triplet.
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¹³C NMR: The carbonyl carbon of the quinazolinone ring is typically observed around δ 160-165 ppm. Aromatic carbons appear in the δ 115-150 ppm region.
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IR (KBr, cm⁻¹): Characteristic peaks include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (around 1670-1690 cm⁻¹), and C=N stretching (around 1600-1620 cm⁻¹).[3]
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of 2-Ethylquinazolin-4(1H)-one
The synthesis of 2-substituted-4(3H)-quinazolinones can be achieved through several established methods. A common and effective approach involves the cyclocondensation of a 2-aminobenzamide derivative with an appropriate acylating agent.
Experimental Protocol: Synthesis from 2-Aminobenzamide and Propionic Anhydride
This protocol describes a plausible method for the synthesis of 2-Ethylquinazolin-4(1H)-one.
Materials:
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2-Aminobenzamide
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Propionic anhydride
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Pyridine (as solvent and catalyst)
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Hydrochloric acid (for workup)
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Sodium bicarbonate (for neutralization)
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Ethyl acetate (for extraction)
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Anhydrous sodium sulfate (for drying)
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzamide (1 equivalent) in pyridine.
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Slowly add propionic anhydride (1.2 equivalents) to the solution at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
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Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude product.
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Filter the precipitate, wash it with cold water, and then with a saturated sodium bicarbonate solution to remove any unreacted acid.
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Wash the precipitate again with water until the washings are neutral.
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Dry the crude product.
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Recrystallize the crude product from ethanol to obtain pure 2-Ethylquinazolin-4(1H)-one.
Logical Workflow for Synthesis:
Biological Activity and Potential Signaling Pathways
While specific biological data for 2-Ethylquinazolin-4(1H)-one is limited in the current literature, the broader class of quinazolin-4(1H)-one derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[4][5]
Anticancer Activity:
Many quinazolinone derivatives exhibit potent anticancer activity through various mechanisms.[6][7] One of the well-documented mechanisms is the inhibition of tubulin polymerization .[8] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Another potential anticancer mechanism involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway. Dual inhibitors of PI3K and histone deacetylases (HDACs) based on the quinazolinone scaffold have been developed.
Anti-inflammatory Activity:
Quinazolinone derivatives have also been investigated for their anti-inflammatory properties. The proposed mechanism often involves the inhibition of pro-inflammatory mediators . This can occur through the downregulation of the NF-κB signaling pathway, which is a central regulator of inflammation. Inhibition of NF-κB leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Illustrative Signaling Pathway: Inhibition of Tubulin Polymerization
The following diagram illustrates the general mechanism of action for quinazolinone derivatives that act as tubulin polymerization inhibitors.
References
- 1. Buy 4-Phenethylquinazolin-2(1H)-one (EVT-12057661) [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
